![molecular formula C19H20N6O B2412375 1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone CAS No. 1203243-35-9](/img/structure/B2412375.png)
1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone
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Overview
Description
The compound “1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone” is a complex organic molecule that contains several functional groups and rings. These include an imidazole ring, a pyrimidine ring, a piperazine ring, and a phenyl group. The presence of these groups suggests that this compound could have interesting biological activities .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Some derivatives containing piperazine and imidazo[1,2-b]pyridazine moieties have shown in vitro antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (A. Bhatt, R. Kant, R. Singh, 2016).
Anticancer Activity
A series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Compounds from this series demonstrated significant activity, suggesting potential as anticancer agents (L. Mallesha, K. Mohana, B. Veeresh, Ravi Alvala, A. Mallika, 2012).
Anti-HIV Activity
Derivatives of 2-amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone have been synthesized and evaluated for their anti-HIV-1 and anti-HIV-2 activity, indicating potential use in developing new non-nucleoside reverse transcriptase inhibitors (N. Al-Masoudi, Y. Al-Soud, E. De Clercq, C. Pannecouque, 2007).
Improving Drug Solubility
Research on improving the solubility of poorly water-soluble drugs through the formation of cocrystals and salts involving piperazine has been conducted. This approach significantly enhanced the solubility of 6-mercaptopurine, demonstrating the utility of such modifications in pharmaceutical development (Lin-Lin Xu, Jia-Mei Chen, Yan Yan, T. Lu, 2012).
Antiproliferative Activity
Imidazo[1,2-a]pyrimidine Mannich bases have been synthesized and tested for in vitro growth inhibition against human cancer cell lines, showing promising antiproliferative activity. This suggests the potential of these compounds in cancer therapy (Raghunath Aeluri, Manjula Alla, Sowjanya Polepalli, N. Jain, 2015).
Future Directions
properties
IUPAC Name |
1-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(12-16-4-2-1-3-5-16)24-10-8-23(9-11-24)17-13-18(22-14-21-17)25-7-6-20-15-25/h1-7,13-15H,8-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWWLEUGTBCRFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylethanone |
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